2-fluorobenzaldehyde thiosemicarbazone
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Overview
Description
2-fluorobenzaldehyde thiosemicarbazone is an organosulfur compound with a unique structure that includes a fluorophenyl group and a methyleneamino linkage to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzaldehyde thiosemicarbazone typically involves the condensation of 2-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product . The reaction can be represented as follows:
2-fluorobenzaldehyde+thiourea→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluorobenzaldehyde thiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluorobenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols . This inhibition can reduce melanin production, making it useful in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
- [(E)-(2-chlorophenyl)methyleneamino]thiourea
- [(E)-(2-bromophenyl)methyleneamino]thiourea
- [(E)-(2-iodophenyl)methyleneamino]thiourea
Uniqueness
2-fluorobenzaldehyde thiosemicarbazone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its halogenated analogs . The fluorine atom’s high electronegativity and small size allow for stronger interactions with biological targets, potentially increasing the compound’s efficacy in various applications .
Properties
Molecular Formula |
C8H8FN3S |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[(E)-(2-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI Key |
AAVLMTXPFUGOSG-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)F |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
Origin of Product |
United States |
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